molecular formula C5H5IN2O B1472828 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole CAS No. 1592357-20-4

2-Cyclopropyl-5-iodo-1,3,4-oxadiazole

Cat. No.: B1472828
CAS No.: 1592357-20-4
M. Wt: 236.01 g/mol
InChI Key: MUAXXZKFLLLKGN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-iodo-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C5H5IN2O and its molecular weight is 236.01 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-5-iodo-1,3,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, oxadiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which may contribute to its anticancer effects by inhibiting cancer cell proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and downregulating anti-apoptotic genes . Furthermore, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as DNA and proteins, forming stable complexes that interfere with their normal function . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, this compound has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its stability and efficacy may decrease over time, necessitating careful handling and storage .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as reducing tumor growth and bacterial infections . At higher doses, it may cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine or bile . The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of this compound within tissues can vary, with higher concentrations observed in target tissues, such as tumors or infected sites .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis . The precise subcellular localization of this compound can determine its efficacy and specificity in targeting cellular processes .

Properties

IUPAC Name

2-cyclopropyl-5-iodo-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAXXZKFLLLKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.